2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
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Overview
Description
2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves multiple steps, including the formation of the octahydroquinoline and cyclooctathiophene coresThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring system, such as suprofen and articaine, which exhibit various pharmacological properties.
Octahydroquinoline Derivatives: Compounds with the octahydroquinoline core, known for their biological activities and therapeutic potential.
Uniqueness
2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H30N2O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[2,5-dioxo-4-(4-prop-2-enoxyphenyl)-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C29H30N2O3S/c1-2-16-34-20-14-12-19(13-15-20)22-17-27(33)31(24-9-7-10-25(32)28(22)24)29-23(18-30)21-8-5-3-4-6-11-26(21)35-29/h2,12-15,22H,1,3-11,16-17H2 |
InChI Key |
CNLXIBMEFGRUCF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCCC5)C#N |
Origin of Product |
United States |
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